molecular formula C18H22N2O2 B1385087 N-(4-Amino-2-methylphenyl)-2-butoxybenzamide CAS No. 1020057-69-5

N-(4-Amino-2-methylphenyl)-2-butoxybenzamide

Cat. No.: B1385087
CAS No.: 1020057-69-5
M. Wt: 298.4 g/mol
InChI Key: MPQGRCMYNYPRKL-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-butoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methyl group, and a butoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-butoxybenzamide typically involves the reaction of 4-amino-2-methylphenol with butoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve the use of alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines corresponding to the original compound.

    Substitution: Alkoxy derivatives with different alkyl groups.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-butoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-butoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide
  • N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide
  • N-(4-Amino-2-methylphenyl)-4-chlorophthalimide

Uniqueness

N-(4-Amino-2-methylphenyl)-2-butoxybenzamide is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-4-11-22-17-8-6-5-7-15(17)18(21)20-16-10-9-14(19)12-13(16)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQGRCMYNYPRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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